molecular formula C15H13Cl2NO3 B2446323 N-(3,5-dichlorophenyl)-2,5-dimethoxybenzamide CAS No. 955826-04-7

N-(3,5-dichlorophenyl)-2,5-dimethoxybenzamide

Cat. No.: B2446323
CAS No.: 955826-04-7
M. Wt: 326.17
InChI Key: OHJZBLHFOUEIMR-UHFFFAOYSA-N
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Description

N-(3,5-dichlorophenyl)-2,5-dimethoxybenzamide: is an organic compound characterized by the presence of dichlorophenyl and dimethoxybenzamide groups

Scientific Research Applications

N-(3,5-dichlorophenyl)-2,5-dimethoxybenzamide has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3,5-dichlorophenyl)-2,5-dimethoxybenzamide typically involves the reaction of 3,5-dichlorobenzoic acid with 2,5-dimethoxyaniline in the presence of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can enhance the reproducibility and yield of the compound.

Chemical Reactions Analysis

Types of Reactions: N-(3,5-dichlorophenyl)-2,5-dimethoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Chlorine gas in the presence of a catalyst like iron(III) chloride.

Major Products Formed:

Mechanism of Action

The mechanism of action of N-(3,5-dichlorophenyl)-2,5-dimethoxybenzamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. In biological systems, it may modulate signaling pathways by interacting with specific receptors .

Comparison with Similar Compounds

  • N-(3,5-dichlorophenyl)-4,5-dihydronaphtho[1,2-d]thiazol-2-amine
  • 3,5-dichlorophenyl isocyanate
  • 3,5-dichlorophenyl isothiocyanate

Comparison: N-(3,5-dichlorophenyl)-2,5-dimethoxybenzamide is unique due to the presence of both dichlorophenyl and dimethoxybenzamide groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for specific applications .

Properties

IUPAC Name

N-(3,5-dichlorophenyl)-2,5-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13Cl2NO3/c1-20-12-3-4-14(21-2)13(8-12)15(19)18-11-6-9(16)5-10(17)7-11/h3-8H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHJZBLHFOUEIMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C(=O)NC2=CC(=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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